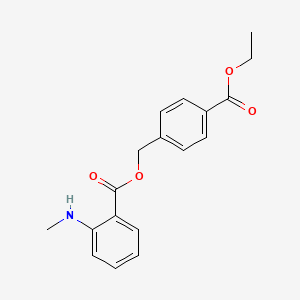
5-fluoro-1H-indole-2,3-dione 3-semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1H-indole-2,3-dione 3-semicarbazone, also known as NSC 163039, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it may exert its anti-inflammatory and anti-oxidant properties by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-fluoro-1H-indole-2,3-dione 3-semicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing inflammation and oxidative stress. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-fluoro-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability. It is not widely available, and its synthesis can be time-consuming and costly.
Future Directions
There are several future directions for the study of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone. One direction is to further investigate its mechanism of action to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research.
Synthesis Methods
The synthesis of 5-fluoro-1H-indole-2,3-dione 3-semicarbazone has been reported using various methods. One of the methods involves the reaction of semicarbazide hydrochloride with 5-fluoro-1H-indole-2,3-dione in the presence of sodium acetate. The resulting product is then purified using recrystallization. Another method involves the reaction of semicarbazide with 5-fluoro-1H-indole-2,3-dione in the presence of acetic acid and sodium acetate. The product is then purified using column chromatography.
Scientific Research Applications
5-fluoro-1H-indole-2,3-dione 3-semicarbazone has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-tumor activity in various cancer cell lines. It has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(5-fluoro-2-hydroxy-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOPKKXUWBDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)